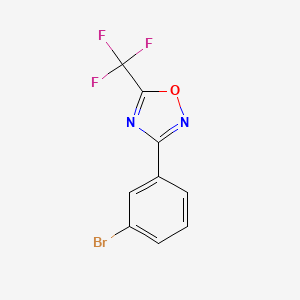
3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a bromophenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-(methyl)-1,2,4-oxadiazole
- 3-(3-Chlorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Uniqueness
3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both a bromophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H4BrF3N2O |
|---|---|
Peso molecular |
293.04 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrF3N2O/c10-6-3-1-2-5(4-6)7-14-8(16-15-7)9(11,12)13/h1-4H |
Clave InChI |
ZSRRYVCQQOTWSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


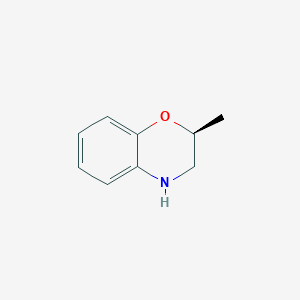
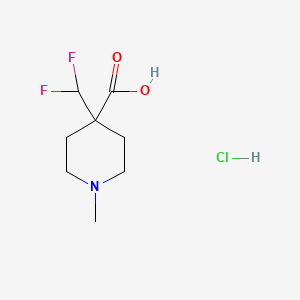
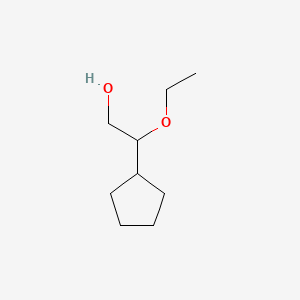
![3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13487919.png)
![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)
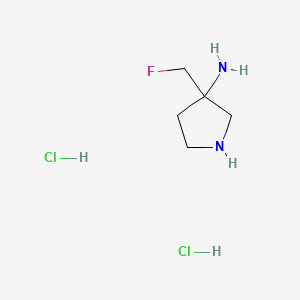
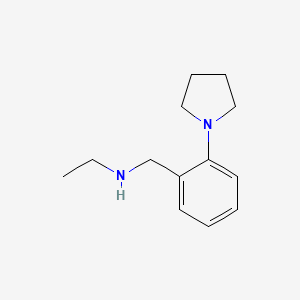

![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)
![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)
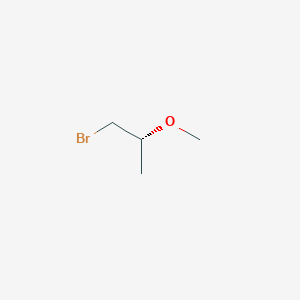
![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
